Product packaging for Octadecyl sulfide(Cat. No.:CAS No. 1844-09-3)

Octadecyl sulfide

Cat. No.: B167518
CAS No.: 1844-09-3
M. Wt: 539 g/mol
InChI Key: IHWDIGHWDQPQMQ-UHFFFAOYSA-N
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Description

Octadecyl Sulfide, also known as Dithis compound or Stearyl Sulfide, is an organic sulfur compound with the molecular formula C₃₆H₇₄S and a molecular weight of 539.05 g/mol . This high-purity product is provided as a white to almost white powder or crystal with a melting point between 69.0 and 71.0 °C . It is recommended to store this compound at room temperature, preferably in a cool and dark place below 15°C . Researchers value this chemical for its role in surface chemistry and materials science. For instance, sulfide compounds like this compound are integral in studying surface modification processes. Recent research explores how pre-sulfidization of mineral surfaces (like smithsonite) affects the adsorption of long-chain amine collectors, changing the interaction from physical to chemical adsorption and thereby improving floatability in mineral processing applications . This fundamental research provides important guidance for industrial applications in mineral flotation, a critical step in the concentration of low-grade ores . This product is intended for research and laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H74S B167518 Octadecyl sulfide CAS No. 1844-09-3

Properties

IUPAC Name

1-octadecylsulfanyloctadecane
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InChI

InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
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InChI Key

IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74S
Source PubChem
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DSSTOX Substance ID

DTXSID9062019
Record name 1,1'-Thio-bis-octadecane
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Molecular Weight

539.0 g/mol
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CAS No.

1844-09-3
Record name Octadecyl sulfide
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Record name Octadecyl sulfide
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Record name Octadecane, 1,1'-thiobis-
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Record name 1,1'-Thio-bis-octadecane
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Record name Dioctadecyl sulphide
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Record name OCTADECYL SULFIDE
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Advanced Characterization Techniques and Spectroscopic Analysis of Octadecyl Sulfide

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques provide insights into the chemical composition, electronic states, and vibrational characteristics of octadecyl sulfide (B99878), especially at interfaces.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of elements within the top few nanometers of a material. For sulfur-containing compounds like octadecyl sulfide, XPS is particularly valuable for elucidating the chemical environment of the sulfur atom. mdpi.comxpsfitting.comrsc.orgmdpi.com

While specific XPS data for this compound is not extensively detailed in the provided search results, the technique's general application to sulfide and polysulfide species is well-established. XPS analyzes the binding energies of core-level electrons, which are characteristic of specific elements and their chemical environments. For sulfur, the S2p photoelectron spectrum is commonly analyzed, often appearing as a doublet (S2p3/2 and S2p1/2) with a typical separation of 1.18 eV and a 2:1 area ratio. xpsfitting.com

In the context of organic sulfides, the S2p binding energy can indicate the presence of the thioether linkage. For instance, sulfide (S²⁻) species typically show S2p3/2 binding energies in the range of 160-162 eV. xpsfitting.com Changes in this binding energy, or the appearance of additional peaks, could indicate oxidation of the sulfur to sulfoxide (B87167) or sulfone, or the formation of polysulfide linkages, although this compound primarily contains a single sulfur atom in a thioether bridge. xpsfitting.comrsc.org

Table 1: Typical S2p3/2 Binding Energy Ranges for Sulfur Chemical States

Chemical StateS2p3/2 Binding Energy (eV)Description
Sulfide (S²⁻)160.0 - 162.2Characteristic of sulfur in a sulfide linkage. xpsfitting.com
Polysulfide (Sₓ²⁻)161.9 - 163.7Ranges vary depending on chain length and position (central vs. terminal S). xpsfitting.comrsc.org
Elemental Sulfur (S₀)~164.0Sulfur in its unbonded or elemental form. xpsfitting.com
Sulfoxide~166.0Oxidized sulfur, R-SO-R'.
Sulfone~168.0Highly oxidized sulfur, R-SO₂-R'.

XPS can thus confirm the presence of sulfur in the expected sulfide state within this compound films or aggregates and detect any surface oxidation or degradation products.

Raman spectroscopy is a vibrational spectroscopic technique that provides a unique "fingerprint" of a molecule, revealing information about its molecular structure, bonding, and conformational changes. It measures the inelastic scattering of light, which corresponds to molecular vibrations. tandfonline.comtandfonline.com

Studies involving this compound and related compounds, such as octadecyl disulfide and tetrasulfide, have utilized Raman spectroscopy to identify characteristic vibrational modes. For octadecyl disulfide, strong peaks attributed to S-S stretching were observed at 510 and 526 cm⁻¹ in the solid state. tandfonline.comtandfonline.com For octadecyl tetrasulfide, S-S stretching peaks were found at 432 and 488 cm⁻¹ in the solid state, and 437 and 488 cm⁻¹ in the liquid state. tandfonline.comtandfonline.com

While specific Raman shifts for the C-S vibrations in this compound are not explicitly provided in the search results, weak peaks between 625 and 800 cm⁻¹ were noted for this compound, disulfide, and tetrasulfide, which are likely attributed to C-S vibrations. tandfonline.comtandfonline.com The Raman patterns of longer chain alkyl sulfides, including this compound, are consistent with those reported for lower analogs, suggesting that characteristic C-S vibrational modes would be observable and useful for structural identification. tandfonline.com This technique can therefore be used to confirm the presence of the C-S bond and analyze the conformational order of the long alkyl chains.

Table 2: Characteristic Raman Vibrational Modes in Octadecyl Sulfides

Vibrational ModeWavenumber Range (cm⁻¹)Compound TypeObservation
S-S stretching432 - 526Octadecyl disulfide, tetrasulfideStrong peaks, indicative of sulfur-sulfur bonds. tandfonline.comtandfonline.com
C-S vibrations625 - 800This compound, disulfide, tetrasulfideWeak peaks, indicative of carbon-sulfur bonds. tandfonline.comtandfonline.com
Alkyl chain modes(Not specified in detail)This compoundExpected to show characteristic CH₂, CH₃ bending and stretching modes.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to detect and identify species with unpaired electrons, such as free radicals. While direct ESR studies specifically on this compound are not detailed in the provided search results, ESR has been applied to related long-chain sulfur compounds, such as gamma-irradiated n-octadecyl disulfide. aip.orgaip.orgosti.gov

In studies of gamma-irradiated octadecyl disulfide, ESR measurements revealed the presence of radicals resulting from breakage at the sulfur group, forming RS• radicals, as well as breakage within the alkyl group. aip.orgaip.orgosti.gov Observations showed an increase in RS• concentration and a reduction of radicals in the alkyl group during storage at temperatures between 0°C and 40°C. aip.orgaip.orgosti.gov This process was attributed to a reaction involving the combination of a disulfide link with an alkyl radical, occurring via molecular diffusion in the crystalline material. aip.orgaip.orgosti.gov

Although these findings pertain to octadecyl disulfide, they illustrate the potential of ESR for identifying radical species and understanding radical-mediated processes in long-chain organosulfur compounds. For this compound, ESR could be employed if the compound were subjected to conditions (e.g., high energy radiation, certain chemical reactions) that induce the formation of stable free radical intermediates, providing insights into its stability and reaction pathways involving unpaired electrons.

Microscopic and Imaging Techniques for Morphological and Structural Assessment

Microscopic and imaging techniques enable the visualization of this compound's morphology, surface features, and molecular arrangements at various scales.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing surfaces at the atomic and molecular level, providing detailed information about molecular arrangement and packing. STM studies have been successfully conducted on self-assembled this compound monolayers adsorbed on highly oriented pyrolytic graphite (B72142) (HOPG) surfaces. acs.orgcolumbia.eduannualreviews.org

These studies revealed two coexisting types of molecular arrangements for longer alkylated sulfide molecules, including this compound, on the graphite lattice: one aligned along the (112̅0) zigzag direction and another along the (101̅0) armchair direction. acs.org The this compound molecules were observed to align with their molecular axes oriented approximately 90° with respect to the troughs in the film. columbia.edu

A key finding from STM imaging of this compound is the enhanced contrast exhibited by the sulfur atom compared to the hydrocarbon arms. columbia.edu This distinct bright spot corresponding to the sulfur functional group allows for precise localization of the sulfur atom within the molecular arrangement. columbia.edu The two-dimensional thin film of this compound showed hydrocarbon arms extending linearly from the central sulfur atom. columbia.edu The ratio of the topographic height of the sulfur atom to the carbon chain was observed to vary with bias voltage, showing a mild peak around 1.1 V. columbia.edu Even at low bias voltages (e.g., +0.1 V), the sulfur atoms plainly stood out in the interfacial layer. columbia.edu

These detailed research findings demonstrate STM's capability to resolve the molecular organization and functional group positioning of this compound on surfaces.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for assessing the morphology, microstructure, and nanoscale features of materials. While direct extensive studies on this compound using these techniques are not detailed in the provided search results, their general capabilities are highly relevant for characterizing the compound if it forms films, aggregates, or nanoparticles.

Transmission Electron Microscopy (TEM) : TEM allows for the visualization of internal structures and morphology at higher magnifications than SEM, typically requiring thin samples. If this compound forms self-assembled structures, micelles, or vesicles, TEM could provide insights into their internal organization, size distribution, and shape. For example, TEM has been used to characterize the morphology of octadecyl amine-capped cadmium sulfide quantum dots, showing sphere-shaped particles and crystallite sizes. chalcogen.ro

High-Resolution Transmission Electron Microscopy (HRTEM) : HRTEM offers atomic-scale resolution, enabling the direct visualization of crystal lattices and molecular arrangements within highly ordered structures. If this compound forms crystalline domains or highly ordered self-assembled monolayers, HRTEM could potentially resolve the repeating units and inter-molecular distances, providing direct evidence of molecular packing and orientation. HRTEM is capable of achieving resolutions better than 50 pm. horiba.com

These techniques, when applied to this compound, would complement spectroscopic data by providing direct visual evidence of its physical forms and structural characteristics at the micro- and nanoscale.

Diffraction and Scattering Methods for Crystalline and Supramolecular Structures

Diffraction and scattering methods provide invaluable insights into the solid-state structure and arrangement of molecules. For long-chain organic compounds like dithis compound, these techniques can reveal details about crystallinity, phase transitions, and supramolecular assemblies.

X-ray Diffraction (XRD) for Bulk and Thin Film Crystallinity

In general, for crystalline organic compounds, XRD patterns exhibit sharp peaks at specific diffraction angles (2θ), which correspond to the interplanar spacings within the crystal lattice. The positions and intensities of these peaks are unique to a particular crystal structure. For long-chain molecules, XRD can help identify the packing arrangement of the alkyl chains (e.g., orthorhombic, hexagonal) and the lamellar spacing, which is indicative of the length of the extended molecules and their tilt angles within the layers. Changes in temperature can induce phase transitions in long-chain compounds, which can be monitored by observing shifts or changes in the XRD peaks. For thin films, grazing incidence XRD (GIXRD) can be employed to study the orientation and crystallinity of the molecules deposited on a substrate. The absence of sharp peaks and the presence of broad humps in an XRD pattern would indicate an amorphous or disordered state.

Other Advanced Analytical Methods

Beyond diffraction, other spectroscopic techniques are fundamental for confirming molecular structure, determining molecular weight, and analyzing fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic compounds, including dithis compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

For long-chain alkyl sulfides, characteristic signals are expected in both ¹H and ¹³C NMR spectra. In ¹H NMR, the protons of the methylene (B1212753) groups (–CH₂–) will typically appear as a complex multiplet in the aliphatic region (around δ 1.2-1.6 ppm), with the terminal methyl groups (–CH₃) appearing as a triplet further upfield (around δ 0.8-0.9 ppm). Crucially, the methylene protons directly adjacent to the sulfur atom (α-methylene protons, –S–CH₂–) are deshielded due to the electronegativity of sulfur and will exhibit a characteristic downfield chemical shift compared to other methylene protons in the long alkyl chain researchgate.net. This downfield shift of α-methylene protons has been noted to increase with the increasing length of the sulfur moiety in related this compound compounds researchgate.net.

In ¹³C NMR, similar trends are observed. The carbon atoms of the long alkyl chains will resonate in the aliphatic region, with the terminal methyl carbon appearing upfield. The carbon atoms directly bonded to the sulfur atom (α-carbons) will show a distinct chemical shift further downfield compared to the bulk methylene carbons, providing clear evidence of the sulfur linkage. The integration of signals in ¹H NMR can confirm the relative number of protons in different environments, while the number of distinct signals in ¹³C NMR can indicate the number of unique carbon environments, thereby confirming the molecular symmetry and structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide structural information through the analysis of its fragmentation patterns. For dithis compound (C₃₆H₇₄S), electron ionization mass spectrometry (EI-MS) is commonly employed.

Upon electron impact, dithis compound is expected to produce a strong molecular ion (M⁺•) peak, which corresponds to its molecular weight researchgate.net. This molecular ion confirms the intact mass of the compound. The molecular weight of dithis compound (C₃₆H₇₄S) is approximately 539.04 g/mol guidechem.com.

Fragmentation patterns in the mass spectrum provide crucial structural insights. For sulfides, characteristic fragmentation pathways include α-cleavage and carbon-sulfur bond cleavages researchgate.netmiamioh.edu. α-cleavage involves the scission of a C-C bond adjacent to the sulfur atom, leading to the formation of stable carbocations. For a symmetrical sulfide like dithis compound, this would typically result in the loss of an alkyl radical, yielding a prominent fragment ion. For instance, the general fragmentation of sulfides often shows the loss of alkyl groups (e.g., M-15 for methyl, M-29 for ethyl) miamioh.edu. The carbon-sulfur bond itself can also undergo cleavage, leading to fragments that retain either the sulfur atom or the alkyl chains researchgate.netresearchgate.net. The presence of a sulfur atom in a molecule can also be inferred from the isotopic pattern of the molecular ion and fragment ions, as sulfur has a natural abundance of ³⁴S (approximately 4.4% relative to ³²S) pg.edu.plresearchgate.net. Analyzing these specific fragmentation ions and their relative abundances allows for the confirmation of the sulfide linkage and the length of the alkyl chains within the dithis compound molecule.

Interfacial Science and Surface Engineering with Octadecyl Sulfide

Formation and Properties of Self-Assembled Monolayers (SAMs) of Octadecyl Sulfide (B99878)

Self-assembled monolayers (SAMs) are highly organized molecular structures that form spontaneously on surfaces through adsorption. The formation of SAMs is a critical aspect of surface modification, influencing properties such as wettability, adhesion, and corrosion resistance.

Adsorption Kinetics and Thermodynamics on Solid Substrates

The formation of self-assembled monolayers generally proceeds through a two-step kinetic process: an initial rapid adsorption phase followed by a slower reorganization of the monolayer. nih.gov This process is influenced by factors such as temperature, the concentration of the adsorbate in solution, and its purity. nih.gov

For alkylated sulfides, including octadecyl sulfide, the self-assembly process on solid substrates like highly oriented pyrolytic graphite (B72142) (HOPG) is quantitatively supported by thermodynamic analyses. The estimated Gibbs free energy of adsorption (ΔG) for this compound on HOPG is approximately -9.3 kJ/mol. fishersci.com This value is indicative of the stability of the adsorbed monolayer and is comparable to the energy thresholds required for the formation of specific lamellar structures on the surface. fishersci.com

Molecular Packing and Lamellar Structures

This compound molecules form highly ordered SAMs on surfaces, exhibiting specific molecular packing arrangements. On graphite surfaces, scanning tunneling microscopy (STM) studies have revealed that this compound molecules can arrange along two primary crystallographic directions: the (112̅0) zigzag and the (101̅0) armchair directions of the graphite lattice. fishersci.com The alkyl chains within these monolayers adopt a closely packed configuration, driven by the maximization of van der Waals interactions between adjacent chains. fishersci.com

Table 1: Adsorption Thermodynamics and Molecular Packing of this compound SAMs on Graphite

PropertyValueSubstrateReference
Gibbs Free Energy of Adsorption (ΔG)-9.3 kJ/molHOPG fishersci.com
Intermolecular Spacing (zigzag direction)0.43 ± 0.03 nmHOPG fishersci.com

Influence on Substrate Electronic Structure and Passivation Properties

This compound is recognized for its utility as a corrosion inhibitor. fishersci.ca This property stems from its ability to form protective layers on metallic surfaces, which can influence the electronic structure of the substrate and enhance its passivation against environmental degradation.

While direct studies focusing solely on the electronic structure influence of this compound SAMs are specific, research on related long-chain sulfur compounds, such as octadecanethiol (ODT), provides analogous insights into the passivation mechanisms. ODT self-assembled monolayers on semiconductor surfaces like GaAs (100) have been shown to effectively suppress the formation of detrimental gallium-oxide (Ga-O) and arsenic-oxide (As-O) bonds. This leads to a reduction in surface state density and a significant enhancement in photoluminescence (PL) intensity, indicating improved surface passivation. The formation of robust bonds between the sulfur atoms and the substrate surface creates an effective barrier against oxidation. The long hydrocarbon chains of these molecules contribute to the formation of a thicker and denser sulfur-layer, which provides enhanced stability against environmental exposure compared to other passivation methods. These principles suggest that this compound, with its similar long-chain alkyl and sulfur-containing structure, contributes to passivation by forming a protective barrier that modifies the surface chemistry and electronic properties of the underlying substrate.

Surface Interactions and Film Formation Mechanisms

The formation of films by this compound at interfaces significantly impacts surface interactions, including adhesion, wetting, and tribological behavior.

Adhesion and Wetting Phenomena

Self-assembled monolayers play a crucial role in modifying the surface energy of substrates, thereby influencing adhesion and wetting characteristics. The presence of this compound on a surface can dramatically alter its wetting properties, typically rendering the surface hydrophobic. While specific contact angle data for this compound is not widely reported, studies on related long-chain alkyl compounds, such as octadecyl amine, demonstrate a significant increase in contact angle upon adsorption, indicating enhanced hydrophobicity. For instance, the contact angle of a smithsonite (B87515) surface increased from 29.13° to 50.96° after treatment with octadecyl amine, and further to 93.15° on a sulfidized smithsonite surface. High contact angles, often exceeding 100° for well-ordered long-chain SAMs, are characteristic of high-quality, hydrophobic films. This indicates that this compound SAMs would similarly impart substantial hydrophobicity due to their extended hydrocarbon chains.

Table 2: Wetting Properties of Related Long-Chain Alkylamine SAMs

Compound (on Smithsonite)Initial Contact AngleContact Angle After AdsorptionReference
Octadecyl Amine (bare)29.13°50.96°
Octadecyl Amine (sulfidized)46.05°93.15°

Note: This table presents data for octadecyl amine, a related long-chain alkyl compound, to illustrate the general principles of hydrophobicity imparted by long alkyl chains in self-assembled films.

Computational and Theoretical Chemistry of Octadecyl Sulfide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the octadecyl sulfide (B99878) molecule. These calculations provide a foundational understanding of its electronic structure, stability, and reactivity.

Electronic Structure Determination (e.g., HOMO/LUMO, charge distribution)

The electronic landscape of a molecule is defined by the spatial distribution of its electrons and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com

ParameterDescriptionRelevance to Octadecyl Sulfide
HOMO Energy Energy of the Highest Occupied Molecular Orbital. mdpi.comIndicates the potential to act as an electron donor, with the lone pairs on the sulfur atom being the primary site for electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. mdpi.comIndicates the potential to act as an electron acceptor, typically at the antibonding C-S orbitals.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. mdpi.comA larger gap implies higher molecular stability and lower chemical reactivity. For a saturated dialkyl sulfide, a significant gap is expected.
Charge Distribution The distribution of partial charges across the atoms of the molecule.The sulfur atom carries a partial negative charge, making it a nucleophilic site, while the adjacent carbon atoms are slightly electrophilic.

Conformational Analysis and Stability

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. sfu.ca Due to its two long, flexible octadecyl chains, this compound can adopt a vast number of conformations. In the gas phase or in a non-polar solvent, the alkyl chains are likely to be in low-energy, all-trans (staggered) conformations to minimize steric strain. However, gauche interactions can introduce kinks in the chains.

The conformation of this compound is significantly influenced by its environment, particularly when adsorbed onto a surface. Studies using scanning tunneling microscopy (STM) have shown that on a graphite (B72142) surface, dithis compound can self-assemble into two different, well-ordered monolayer structures. researchgate.net These structures are characterized by the tilt angle of the alkyl chains relative to the lamellae axis, with distinct arrangements observed at 60° and 90°. researchgate.net This indicates that at least two stable conformational arrangements are preferred at the liquid-solid interface.

Furthermore, when forming self-assembled monolayers (SAMs) on an Au(111) surface, dithis compound exhibits conformational defects within its ordered domains. researchgate.net The flexibility of the long alkyl chains and the nature of the sulfur-gold interaction dictate the final packing structure. Computational studies on similar long-chain molecules confirm that conformational order tends to decrease with increasing temperature, with gauche defects becoming more prevalent, especially near the terminal methyl groups of the chains. acs.org

SystemObserved Conformation / StructureMethodReference
Dithis compound on graphiteSelf-assembled monolayers with 60° and 90° tilt angles.STM researchgate.net
Dithis compound on Au(111)Ordered domains with conformational defects.STM, HREELS researchgate.net
General Long-Chain AlkanesPredominantly all-trans conformations in low-energy states; gauche defects increase with temperature.Molecular Dynamics acs.org

Reaction Pathway Predictions and Energetics

Computational chemistry is a powerful tool for mapping out potential reaction pathways and calculating their associated energy barriers (activation energies). catalysis.blog For dialkyl sulfides like this compound, oxidation is a key reaction class. DFT studies have been employed to investigate the mechanisms of sulfide oxidation by various agents, such as periodates, permanganate (B83412), and singlet oxygen. rsc.orgresearchgate.neturegina.ca

Several mechanisms for sulfide oxidation have been proposed and computationally evaluated:

Direct Oxygen Transfer : This pathway involves a one-step oxygen transfer from an oxidant (like a periodate) to the sulfide. The transition state features the sulfur atom attacking the oxygen atom of the oxidant. researchgate.net

1,3-Dipolar Cycloaddition : In oxidation by permanganate, computational studies strongly support a mechanism involving a 1,3-dipolar cycloaddition. This forms a cyclic intermediate which then decomposes to the sulfoxide (B87167). uregina.ca This pathway is favored over mechanisms involving initial attack at the manganese atom or single-electron transfer. uregina.ca

Singlet Oxygen Pathway : For photochemical aerobic oxidation, studies on dodecyl methyl sulfide indicate that the reaction proceeds through oxidation by singlet oxygen (¹O₂), especially in the absence of a photocatalyst. rsc.org

The energetics of these pathways determine the most likely reaction mechanism under given conditions. For instance, DFT calculations for the oxidation of dimethylsulfide by permanganate show that the 1,3-dipolar cycloaddition pathway has a computationally accessible activation enthalpy, which is in good agreement with experimental data for similar reactions. uregina.ca While these studies were not performed on this compound itself, the fundamental mechanisms for the sulfide functional group are transferable, with the long alkyl chains primarily exerting steric and electronic influences on the reaction rates.

Reaction TypeProposed MechanismKey Computational FindingsReference
Oxidation by PeriodateOne-step oxygen transferThe transition state involves perpendicular attack of oxygen on the C-S-C plane; this mechanism has a favorable activation energy. researchgate.net
Oxidation by Permanganate1,3-Dipolar cycloadditionThis pathway, forming a cyclic intermediate, is energetically favored over direct oxygen transfer or initial Mn-S interaction. uregina.ca
Photocatalytic Aerobic OxidationSinglet oxygen (¹O₂) pathwayIdentified as the dominant mechanism for dialkyl sulfides in photocatalyst-free conditions. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes that are not accessible through static quantum calculations. nih.gov For a large molecule like this compound, MD is essential for understanding its behavior in condensed phases.

Self-Assembly Processes and Dynamics

This compound, with its amphiphilic character (a polar sulfide head and two long non-polar tails), readily undergoes self-assembly. MD simulations, complemented by experimental STM, have provided detailed atomic-level pictures of these processes, particularly at interfaces.

When adsorbed on a graphite surface from a solution, dithis compound molecules arrange into highly ordered, long-range monolayers. acs.org The structure consists of a striped pattern where the molecules lie parallel to the surface. acs.org Similarly, on an Au(111) surface, dithis compound forms a striped phase. acs.orgacs.org A key finding is that the adsorption on gold is non-dissociative, meaning the C-S bonds remain intact, which is a significant difference from the behavior of alkanethiols that form covalent Au-S bonds via C-S bond cleavage. researchgate.netacs.org The interactions driving this assembly are primarily van der Waals forces between the alkyl chains and between the chains and the substrate.

MD simulations of similar long-chain surfactants and alkanes show that the self-assembly process is dynamic. nih.gov The final structure depends on factors like surface coverage, temperature, and solvent. Simulations can reveal phase transitions, such as a gel-to-fluid transition, characterized by a shift from ordered, interdigitated chains to more disordered, liquid-crystalline-like chains. nih.gov

SystemProcessKey Simulation/Experimental FindingsReference(s)
Dithis compound on GraphiteSelf-Assembled Monolayer (SAM) formationForms long-range, well-ordered striped patterns; adsorption is non-dissociative. acs.org
Dithis compound on Au(111)Self-Assembled Monolayer (SAM) formationForms a striped phase similar to that on graphite; adsorption is non-dissociative, unlike thiols. researchgate.netacs.org
Sodium Pentadecyl Sulfonate in WaterPhase TransitionSimulations show a transition from a gel phase (ordered, tilted chains) to a lamellar fluid phase (disordered chains) with increasing temperature. nih.gov

Interfacial Behavior and Solvent Effects

The behavior of this compound at interfaces, such as the air-water or oil-water interface, is critical for applications like lubrication and surface modification. MD simulations can predict how these molecules orient and pack at such interfaces and how the solvent environment modulates this behavior.

At an air-water interface, amphiphilic molecules like this compound are expected to orient with their polar sulfide group interacting with the water and their hydrophobic alkyl chains extending into the air. MD simulations on similar long-chain molecules, like ethylene (B1197577) glycol monooctadecyl ether (C18E1), show that these monolayers exhibit specific chain tilt angles, ordering, and density at the interface. researchgate.net The presence of a solvent or co-solute can significantly alter these properties. For example, adding a polymer like PVP to the aqueous subphase was shown to increase the chain tilt and ordering of the C18E1 monolayer, enhancing its stability. researchgate.net

The nature of the solvent has a profound effect on interfacial behavior. mdpi.com In polar solvents, strong interactions with the solvent can compete with the self-assembly of the solute molecules. In non-polar solvents, van der Waals interactions between the alkyl chains and the solvent are dominant. Theoretical frameworks have been developed to account for explicit solvent effects, showing that the structured nature of the solvent at an interface plays a critical role in the forces between molecules or surfaces. nih.govaps.org For this compound, the choice of solvent would influence its solubility and its propensity to adsorb to an interface versus remaining in the bulk solution.

Theoretical Models for Surface Adsorption and Inhibition Mechanisms

Density Functional Theory (DFT) Calculations

DFT is a quantum chemical method used to investigate the electronic structure and reactivity of molecules. scirp.orgchimicatechnoacta.ru For corrosion inhibitors, DFT calculations are employed to determine a range of quantum chemical parameters that correlate with a molecule's ability to prevent corrosion. nih.govsamipubco.com These parameters provide a theoretical basis for predicting inhibition efficiency. researchgate.net Key descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

The EHOMO is associated with the molecule's capacity to donate electrons; a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond. Conversely, the ELUMO signifies the ability to accept electrons from the metal surface. A smaller energy gap (ΔE) suggests higher reactivity of the molecule, making it more likely to adsorb onto the surface. chimicatechnoacta.ru The dipole moment provides insight into the polarity of the molecule, which can influence its adsorption behavior in aqueous environments. While specific DFT data for this compound is not broadly published, studies on analogous long-chain hydrocarbons and sulfur-containing compounds provide a strong framework for understanding its behavior. researchgate.netutm.my For example, research on fatty hydrazide derivatives with varying alkyl chain lengths (C10 to C18) shows that while the chain length has a minor effect on the HOMO/LUMO energies, the presence of heteroatoms (like sulfur in this compound) is the dominant factor in the electronic interactions with the metal surface. utm.my

Quantum ParameterSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates electron-donating ability. Higher values suggest stronger donation to the metal surface.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates electron-accepting ability. Lower values suggest a greater capacity for back-donation from the metal.
ΔE (Energy Gap = ELUMO - EHOMO)Relates to the reactivity of the inhibitor molecule. Lower values indicate higher reactivity and potential for stronger adsorption. chimicatechnoacta.ru
μ (Dipole Moment)Measures the overall polarity of the molecule, influencing its interaction with the metal surface and displacement of polar water molecules.
ΔN (Fraction of Electrons Transferred)Quantifies the number of electrons transferred from the inhibitor to the metal surface, indicating the tendency to form a chemical bond. samipubco.com

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to analyze the physical movements of atoms and molecules, providing a dynamic view of the adsorption process. mdpi.comnih.gov In the context of corrosion inhibition, MD simulations model the interaction between inhibitor molecules, such as this compound, and a metal surface (e.g., Fe(110) for steel) in a simulated corrosive environment. mdpi.comfrontiersin.org These simulations yield crucial information on the most stable adsorption configuration (e.g., flat-lying vs. vertical orientation) and the strength of the interaction, quantified by the interaction and binding energies. mdpi.comajchem-a.com

The final adsorbed configuration is critical to the inhibitor's function. mdpi.com A planar or flat-lying adsorption mode allows the active centers of the molecule (like the sulfur atom) to bond effectively with the surface, while the long octadecyl chains can spread out, maximizing surface coverage and forming a dense protective film. samipubco.com MD simulations have shown that for many long-chain inhibitors, a parallel adsorption orientation is favored. mdpi.com

The interaction energy (Einteraction) and binding energy (Ebinding) calculated from MD simulations quantify the stability of the adsorbed inhibitor on the metal surface. A large negative binding energy indicates strong, spontaneous adsorption. ajchem-a.com The magnitude of this energy can also help distinguish between physisorption (weaker, electrostatic interactions with binding energies typically less than 100 kcal/mol) and chemisorption (stronger interactions involving charge sharing or covalent bonding, with binding energies often exceeding 100 kcal/mol). ajchem-a.com For instance, simulations of a related C18 molecule, 9-Octadecenal, on an Fe(110) surface yielded a high binding energy of 191.03 kcal/mol, indicating a strong chemisorption process. samipubco.com

Simulation OutputDescription and SignificanceTypical Values for Long-Chain Inhibitors
Adsorption ConfigurationThe equilibrium orientation of the inhibitor molecule on the metal surface (e.g., parallel/flat or perpendicular). mdpi.comOften a flat, parallel orientation to maximize surface coverage. mdpi.comsamipubco.com
Interaction EnergyThe sum of van der Waals and electrostatic interaction energies between the inhibitor and the surface. frontiersin.orgLarge negative values indicate strong interaction.
Binding EnergyThe negative of the interaction energy (Ebinding = -Einteraction). A high positive value signifies strong, stable adsorption. ajchem-a.com>100 kcal/mol suggests chemisorption; <100 kcal/mol suggests physisorption. ajchem-a.com

Adsorption Isotherm and Inhibition Mechanism

The data from computational models can be correlated with experimental adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the concentration of an inhibitor and its surface coverage. bibliotekanauki.plmdpi.com The adsorption process involves the displacement of water molecules from the metal surface by the inhibitor molecules. mdpi.com

Mechanistic Studies of Octadecyl Sulfide Reactivity and Chemical Transformations

Oxidation Pathways and Mechanisms

The sulfur atom in sulfides, including octadecyl sulfide (B99878), possesses lone pairs of electrons, making it susceptible to electrophilic attack and subsequent oxidation. This process typically leads to the formation of sulfoxides and, with further oxidation, sulfones. acsgcipr.orggoogle.com

Formation of Sulfoxides and Sulfones

The oxidation of sulfides (R-S-R') to sulfoxides (R-S(O)-R') and then to sulfones (R-S(O)₂-R') is a well-established sequential process in organic chemistry. acsgcipr.orggoogle.com This transformation involves the addition of oxygen atoms to the sulfur center. Various oxidizing agents can facilitate this reaction, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. acsgcipr.orgresearchgate.netosti.gov Other oxidants and catalytic systems, including metal oxides and transition metals, are also employed to achieve this conversion. acsgcipr.orgresearchgate.netchimia.ch

The selectivity between forming the sulfoxide (B87167) or the sulfone can be controlled by carefully managing the reaction conditions, particularly the stoichiometry of the oxidant. For instance, using a controlled amount of hydrogen peroxide (e.g., at least 0.8 mol and less than 1.5 moles per mole of sulfide) can selectively yield the sulfoxide, while an excess (e.g., 1.5 moles or more per mole of sulfide) can drive the reaction to the sulfone. researchgate.netchimia.ch The reaction temperature also plays a role, with lower temperatures generally favoring sulfoxide formation and higher temperatures potentially leading to side reactions or decomposition. researchgate.net

While specific detailed studies focusing solely on the oxidation of octadecyl sulfide were not extensively found, the general principles apply to dialkyl sulfides of its class. For example, related long-chain sulfides and even dimethyl(octadecyl)sulfaniumchloride (B2553166) have been noted to undergo oxidation to their corresponding sulfoxides and sulfones. google.comaip.org

Table 1: General Oxidation States of Sulfur in Sulfides, Sulfoxides, and Sulfones

Compound ClassSulfur Oxidation StateExample Structure (R = Alkyl Group)
Sulfide-2R-S-R
Sulfoxide0R-S(O)-R
Sulfone+2R-S(O)₂-R

Radical-Initiated Oxidation Processes

Radical-initiated oxidation processes involve the formation of highly reactive radical species that can attack the sulfide bond. For sulfur-containing compounds, this often leads to the generation of sulfur-centered radicals, such as sulfide radical cations (>S•+). rsc.org These radicals are typically unstable and can undergo further irreversible transformations. rsc.org

Studies on related long-chain sulfur compounds, such as octadecyl disulfide, have shown that irradiation can induce the formation of radicals, including RS• radicals from breakage at the sulfur group and radicals within the alkyl chain. aip.orgchemrxiv.org These radical species can then participate in subsequent reactions. For instance, in octadecyl disulfide, an increase in RS• concentration and a reduction of alkyl group radicals were observed during storage, suggesting a common reaction involving the combination of a disulfide link with an alkyl radical. aip.orgchemrxiv.org

While direct, detailed mechanistic studies on radical-initiated oxidation processes specifically for this compound are limited in the available literature, the general understanding of sulfide radical chemistry, as observed in methionine oxidation and other organic sulfur compounds, suggests that this compound could also be susceptible to such pathways under appropriate conditions (e.g., exposure to strong oxidants or high-energy radiation). rsc.orguomustansiriyah.edu.iqspectrumchemical.com

Thermal and Oxidative Degradation Mechanisms

Thermal and oxidative degradation refer to the breakdown of a compound due to heat and/or oxygen exposure. For organic compounds like this compound, these processes can lead to significant changes in their chemical structure and properties over time. nih.gov this compound is known to be subject to degradation with age, indicating its susceptibility to these environmental factors. water360.com.au

In general, the thermal degradation of organic compounds often involves chain scission, where the long hydrocarbon chains break down into smaller fragments. nih.gov Oxidative degradation, which is accelerated by the presence of oxygen, typically proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. nih.gov This can lead to the formation of various oxygen-containing products and, in the case of sulfur-containing compounds, the release of sulfur oxides like sulfur dioxide (SO₂). osti.gov

For sulfur-based engineering plastics, thermo-oxidative degradation has been shown to involve both chain scission and crosslinking mechanisms, with the release of H₂O, CO₂, and SO₂ as decomposition products. osti.gov While specific degradation pathways and products for this compound itself are not extensively detailed, it is reasonable to infer that its long alkyl chains would be susceptible to similar radical-mediated scission under oxidative and thermal stress, leading to a complex mixture of shorter-chain hydrocarbons and oxidized sulfur species.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides insights into the rates at which chemical transformations occur and the energy changes associated with them.

Kinetic Modeling of Transformation Processes

Kinetic modeling aims to mathematically describe the rate of chemical reactions and how these rates are influenced by factors such as reactant concentrations, temperature, and pH. For sulfide oxidation, kinetic studies often reveal reaction orders with respect to the sulfide and oxidant concentrations. For example, the chemical oxidation of sulfide by dissolved oxygen can exhibit varying reaction orders depending on sulfide concentration and can be relatively independent of dissolved oxygen concentration at low levels. scielo.brlibretexts.org

The conversion of sulfide to sulfate (B86663) via electro-oxidation has shown that the process occurs in steps, with the oxidation rate being dependent on sulfide concentration and current density. libretexts.org Different reaction orders have been observed, ranging from zero-order kinetics (kinetically controlled) to second-order, depending on the specific conditions. libretexts.org

While kinetic modeling has been applied to various sulfide oxidation processes, including bacterial sulfide oxidation google.com and the reaction of carbonyl sulfide atlanticoer-relatlantique.ca, specific kinetic models for the transformations of this compound itself are not widely documented in the provided search results. However, the principles derived from studies on other organic sulfides and long-chain compounds could be extrapolated to understand its kinetic behavior.

Activation Energy Studies

Activation energy (Ea) is a fundamental kinetic parameter that represents the minimum energy required for a chemical reaction to occur. A higher activation energy indicates a slower reaction rate at a given temperature, as fewer molecules possess the necessary energy to overcome the reaction barrier. The Arrhenius equation relates the rate constant of a reaction to its activation energy and temperature.

Studies on related long-chain sulfur compounds provide some insight into activation energies. For instance, the decay of radicals in gamma-irradiated n-octadecyl disulfide was observed to occur with an activation energy of approximately 13 kcal/mole (equivalent to about 54.4 kJ/mol). aip.orgchemrxiv.org This reaction was believed to involve the combination of a disulfide link with a radical in the alkyl group, governed by molecular diffusion in the crystalline material. aip.orgchemrxiv.org

While direct activation energy values for the specific oxidation or degradation of this compound were not found in the search results, the concept of activation energy is central to understanding its reactivity. Factors such as the nature of the oxidant, temperature, and the presence of catalysts would significantly influence the activation energy barriers for its various transformations.

Advanced Research Applications of Octadecyl Sulfide and Its Derivatives

Tribological Applications in Advanced Lubricant Formulations

Octadecyl sulfide (B99878) is incorporated into advanced lubricant formulations due to its capacity to reduce friction and wear on surfaces, contributing to enhanced performance in automotive and industrial applications ontosight.aiguidechem.com. Its high thermal stability and inherent lubricating properties make it a valuable component in addressing the demanding conditions encountered in various mechanical systems guidechem.com.

Anti-Wear (AW) Additive Performance and Mechanisms

As an anti-wear (AW) additive, octadecyl sulfide, like other sulfur-based compounds, plays a crucial role in mitigating surface degradation under frictional contact. AW additives function by reacting with the metal surfaces to form protective films, known as tribofilms, which prevent direct metal-to-metal contact and reduce wear lanxess.comdog-chemie.delubrication.expertgoogle.com.

The mechanism typically involves the chemical interaction between the sulfur atoms in the additive and the metal ions on the surface. This reaction forms a thin, sacrificial layer that has a lower shear strength than the underlying metal, thereby absorbing the stress and preventing scuffing and material transfer between the moving parts lanxess.comdog-chemie.delubrication.expert. This protective film continuously forms and replenishes as it wears away, ensuring durable anti-wear protection lubrication.expert.

Table 1: Anti-Wear Performance and Mechanisms of Sulfur-Based Additives (General Principles Applicable to this compound)

Performance AspectMechanismKey Characteristics
Wear Reduction Formation of protective tribofilms on metal surfaces. lanxess.comdog-chemie.delubrication.expertPrevents direct metal-to-metal contact. lanxess.comgoogle.com
Film Chemistry Reaction of sulfur atoms with metal ions to form metal sulfide compounds. dog-chemie.delubrication.expertSacrificial layer with low shear strength. lanxess.com
Film Dynamics Continuous formation and replenishment of the protective film. lubrication.expertEnsures durable anti-wear protection under dynamic conditions. lubrication.expert

Extreme Pressure (EP) Lubrication Characteristics

This compound is also recognized for its extreme pressure (EP) lubrication characteristics, a critical property for lubricants operating under very high loads and temperatures lubrication.expertgoogleapis.com. Under such severe conditions, conventional lubricant films can be squeezed out, leading to direct metal-to-metal contact, scuffing, and even welding lubrication.expert.

EP additives, including sulfur-based compounds like dithis compound, are designed to chemically react with the metal surfaces at elevated temperatures and pressures lubrication.expertgoogleapis.com. This reaction leads to the decomposition of the additive molecules and the rapid formation of inorganic films, specifically metal sulfide films, on the freshly exposed metal surfaces lubrication.expert. These reaction films possess a plate-like crystalline structure that provides a smooth glide plane, effectively shielding the underlying metal from direct contact, abrasion, and welding lubrication.expert. Sulfur-based EP additives are activated within a specific temperature range, with their activity extending to very high temperatures, potentially up to 1,000 °C, ensuring robust protection in demanding environments stle.org.

Table 2: Extreme Pressure Lubrication Characteristics of Sulfur-Based Additives (General Principles Applicable to this compound)

CharacteristicMechanismOutcome
High Load/Temperature Protection Chemical reaction of additive with metal surface under extreme conditions. lubrication.expertPrevents metal-to-metal contact, scuffing, and welding. lubrication.expert
Protective Film Formation Decomposition of additive and formation of inorganic metal sulfide films. lubrication.expertFilms provide a low-shear glide plane. lubrication.expert
Activation Temperature Sulfur-based additives activate at elevated temperatures, with activity extending to very high ranges. stle.orgEnsures effectiveness in severe operating conditions. stle.org

Role in Boundary Lubrication Regimes

In the boundary lubrication regime, the thickness of the lubricant film is insufficient to completely separate the interacting surfaces, leading to significant asperity contact researchgate.netresearchgate.net. In this regime, the chemical properties of the lubricant and the contact surfaces become more critical than the bulk physical properties of the lubricant researchgate.net. This compound plays a vital role here by forming protective layers directly on the metal surfaces.

The mechanism involves physicochemical processes, including adsorption and chemical reactions, which create these protective layers researchgate.net. Long alkyl chains, such as the octadecyl group present in this compound, are particularly effective in reducing friction at high temperatures by promoting boundary lubrication through strong adsorption on metal surfaces researchgate.net. Studies on dioctadecyl sulfides (DODS) have shown their ability to form self-assembled monolayers (SAMs) on metal surfaces researchgate.net. Initially, these SAMs may form with molecular backbones oriented parallel to the surface in striped phases. With longer immersion times, mixed phases can develop, including closely packed and loosely packed standing-up phases where the molecular backbones are oriented perpendicular to the surface researchgate.net. This adsorption behavior is significantly influenced by van der Waals interactions between the long alkyl chains, contributing to the formation of stable and effective protective layers in the boundary lubrication regime researchgate.net.

Corrosion Inhibition in Material Protection

This compound and its derivatives are also valued for their application as corrosion inhibitors, where the sulfur component actively protects metal surfaces from oxidation and degradation ontosight.ai. This protective capability is crucial for extending the lifespan of metallic components in various corrosive environments.

Adsorption Layer Formation and Protective Mechanisms

The primary mechanism by which this compound acts as a corrosion inhibitor involves the formation of a protective adsorption layer on the metal surface electrochemsci.orggoogle.combu.edu.eggoogle.mucortecvci.com. Organic compounds containing heteroatoms like sulfur, nitrogen, oxygen, and phosphorus are known to achieve this by adsorbing onto the metal surface, thereby creating a barrier that impedes the access of corrosive agents to the metal stle.orgelectrochemsci.orggoogle.mucortecvci.comgoogleapis.comresearchgate.netsealandchem.comosti.govusda.gov.

This adsorption process can involve both physisorption and chemisorption bu.edu.eggoogle.mugoogleapis.comresearchgate.netosti.gov. Physisorption occurs through electrostatic interactions, while chemisorption involves stronger chemical bonding between the inhibitor molecules and the metal substrate google.muresearchgate.net. The sulfur atom in this compound, possessing lone pairs of electrons, can donate these electrons to the vacant d-orbitals of surface metal atoms, facilitating chemisorption and forming stable bonds google.mu. This adsorbed layer effectively blocks active sites on the metal surface, slowing down both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions electrochemsci.orgbu.edu.eg. The formation of this tenacious protective film acts as a physical barrier, preventing water, oxygen, and other corrosive contaminants from reaching and reacting with the metal surface cortecvci.com.

Table 3: Corrosion Inhibition Mechanisms of Organic Sulfur Compounds (General Principles Applicable to this compound)

Mechanism TypeDescriptionEffect on Corrosion
Adsorption Inhibitor molecules adsorb onto the metal surface. electrochemsci.orggoogle.combu.edu.eggoogle.mucortecvci.comForms a protective barrier. electrochemsci.orgcortecvci.com
Physisorption Electrostatic interactions between inhibitor and metal. google.mugoogleapis.comresearchgate.netosti.govInitial, reversible adsorption. bu.edu.eg
Chemisorption Chemical bonding via electron transfer from sulfur to metal d-orbitals. google.muStronger, more stable protective layer. bu.edu.eggoogle.mu
Barrier Formation Adsorbed layer blocks active sites and diffusion of corrosive species. electrochemsci.orgcortecvci.comSlows down both anodic and cathodic reactions. electrochemsci.orgbu.edu.eg

Structure-Activity Relationships in Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor is intrinsically linked to its molecular structure, which dictates its interaction with metal surfaces. Organic corrosion inhibitors typically derive their efficacy from the presence of heteroatoms (such as sulfur, nitrogen, oxygen, and phosphorus), conjugated systems, and specific functional groups google.mucortecvci.comgoogleapis.comnih.govresearchgate.net.

Functional Materials Engineering

The distinctive chemical structure of this compound derivatives allows for their integration into various material systems, influencing surface properties, facilitating nanoparticle synthesis, and modifying polymer characteristics.

Surface Functionalization for Micro- and Nanodevices

Octadecylthiol (ODT), a derivative of this compound, is extensively utilized in the formation of self-assembled monolayers (SAMs) on various substrates, which is crucial for tailoring the surfaces of micro- and nanodevices. SAMs are highly organized molecular structures that spontaneously form on a substrate through specific interactions between the substrate and the organic molecules sigmaaldrich.com.

Research has demonstrated the application of ODT SAMs on gallium arsenide (GaAs) (100) surfaces. These monolayers effectively reduce the width of the depletion region at the GaAs surface, leading to a decrease in surface band bending. Furthermore, the application of ODT SAMs results in an increased electron scattering time and enhanced stability against environmental degradation, offering an attractive alternative to inorganic sulfide treatments for III-V devices epa.govuni.lu. Studies comparing deposition methods show that vapor-deposited ODT SAMs achieve greater surface coverage and superior passivation properties compared to those deposited from solution uni.lu.

On gold surfaces, alkanethiols like octadecanethiol form SAMs through a strong and specific interaction between the sulfur atom and the gold atom sigmaaldrich.comnih.govfishersci.nl. Octadecanethiol has been observed to form hexagonal lattices on sputtered gold, where the packing of the molecules is primarily influenced by their long hydrocarbon chains nih.gov.

Role in Quantum Dot Synthesis and Surface Passivation

While octadecylamine (B50001) is used in quantum dot (QD) synthesis, the direct sulfur-related contribution of this compound in QD synthesis and passivation primarily comes from other thiol ligands. Thiol ligands, a class that includes octadecanethiol, are fundamental for stabilizing quantum dots during polymerization processes, effectively preventing their decomposition and the associated quenching of luminescence fishersci.com. These ligands contribute to improving the optical properties and chemical stability of QDs by passivating their surfaces fishersci.com.

Metal sulfides and selenides, which can be influenced by sulfur-containing organic compounds, have also been identified as effective catalytic surfaces for processes such as silver reduction, which is relevant for visualizing QDs in biological samples. The field of surface chemistry engineering for perovskite QDs is actively exploring how surface modifications can tune and optimize their optoelectronic properties.

Polymer Additives and Modifiers in Composites and Coatings

Octadecyl mercaptan, which is synonymous with octadecanethiol, finds application as an additive in polymerizable compositions. This highlights the potential of this compound derivatives to modify the properties of polymers and polymer-based materials. The incorporation of such additives can influence the final characteristics of composites and coatings, contributing to enhanced material performance.

Precursors for Thin Film Deposition

This compound derivatives, specifically lead octadecyl xanthate complexes, have been successfully employed as precursors for the deposition of lead sulfide (PbS) thin films. These films can be fabricated using methods such as spin coating, followed by annealing at moderate temperatures.

Research indicates that PbS thin films deposited from lead hexadecyl and octadecyl xanthate complexes, and annealed at 350 °C, exhibit optical band gaps of 0.93 eV and 1.00 eV, respectively. These values represent a blue shift compared to the bulk PbS band gap of 0.41 eV. This demonstrates the utility of octadecyl xanthate as a single-source precursor for producing semiconductor thin films with tunable optical properties.

Table 1: Optical Band Gaps of PbS Thin Films from Xanthate Precursors

Precursor TypeAnnealing Temperature (°C)Optical Band Gap (eV)
Lead Hexadecyl Xanthate3500.93
Lead Octadecyl Xanthate3501.00
Bulk PbSN/A0.41

Catalysis Research

The role of this compound as a direct component in catalyst systems is an area where specific detailed research findings are not extensively reported in the provided literature.

This compound as a Component in Catalyst Systems

While sulfur-containing ligands, in general, are recognized for their crucial role in supporting metal ions in various catalytic reactions, influencing activity, selectivity, and stability, and molybdenum-based sulfide catalysts are widely used in industrial processes like hydrodesulfurization, specific detailed research findings directly detailing the use of "this compound" or its direct sulfur-containing derivatives (such as octadecanethiol or octadecyl xanthate) as a component in catalyst systems with accompanying data tables were not found within the scope of the provided search results. The existing literature largely discusses broader categories of sulfur-containing ligands or metal sulfides in catalysis.

Environmental Behavior and Chemical Transformations of Octadecyl Sulfide

Chemical Degradation Pathways in Environmental Matrices

The degradation of organic compounds in the environment typically involves physical, chemical, and biological pathways nih.gov. For octadecyl sulfide (B99878), key chemical degradation pathways would primarily involve oxidation and, to a lesser extent, potentially hydrolysis or photolysis, depending on environmental conditions.

Oxidation: Sulfides, as a class of organosulfur compounds, are susceptible to oxidation. This process can lead to the formation of sulfoxides and, subsequently, sulfones organic-chemistry.org. Photochemical oxidation, which involves light-induced reactions, has also been observed to convert sulfides to sulfoxides researchgate.net. The presence of strong oxidants in environmental compartments can facilitate these transformations.

Hydrolysis: Hydrolysis involves the reaction of a compound with water, often leading to the cleavage of chemical bonds. While hydrolysis is a significant degradation pathway for some organic compounds, particularly those with ester or amide bonds , direct evidence for the hydrolysis of the sulfide (C-S-C) bond in octadecyl sulfide under typical environmental conditions is not explicitly detailed in the searched literature. However, the stability of the C-S-C bond to hydrolysis would generally be higher than that of more reactive bonds like esters.

Environmental Persistence and Fate Modeling

Environmental persistence refers to the length of time a chemical substance remains in the environment before breaking down. It is typically assessed by measuring half-lives (DT50) in various environmental compartments such as water, soil, and sediment chemsafetypro.com. A substance is generally considered persistent (P) if its half-life in marine water is greater than 60 days, or in fresh/estuarine water greater than 40 days, or in marine sediment greater than 180 days, or in soil greater than 120 days chemsafetypro.com.

For this compound, specific experimental half-life data or estimated environmental partitioning coefficients (e.g., KOC values) are not widely reported in the public domain search results. The high molecular weight (539.05 g/mol ) and the long hydrophobic alkyl chains (C36H74S) cymitquimica.com suggest that this compound would likely have low water solubility and a high affinity for organic matter in soil and sediment. A high organic carbon-water (B12546825) partition coefficient (KOC) value would indicate strong adsorption to soil and organic matter, limiting its mobility in the soil and water column chemsafetypro.com.

Potential for Chemical Biodegradation Processes

Biodegradation is a crucial process in the environmental fate of organic compounds, involving their breakdown by living organisms, primarily microorganisms like bacteria and fungi chemsafetypro.comnih.gov. Microorganisms utilize chemicals as sources of energy or as building blocks for new biomass organic-chemistry.org.

Research on related aliphatic sulfides and long-chain alkanes provides insights into the potential biodegradation of this compound:

Alkyl Chain Degradation: Studies have shown bacterial degradation of the n-alkyl chain of "phytanyl this compound" noaa.govepa.gov. This indicates that the long hydrocarbon chains present in this compound can be metabolized by microorganisms. For example, the degradation of n-octadecane (a long-chain alkane) by Fusarium sp. F092 involves initial formation of octadecyl hydroperoxides via a dioxygenase, followed by oxidation to octadecanal (B32862) and ultimately fatty acids cymitquimica.com.

Carbon-Sulfur Bond Cleavage and Sulfur Oxidation: Bacteria capable of cleaving aliphatic carbon-sulfur bonds have been isolated. These microorganisms can utilize such compounds as a carbon or sulfur source. Identified mechanisms include alkyl chain degradation, non-specific sulfur oxidation, and sulfur-specific oxidation leading to carbon-sulfur bond cleavage battelle.org. For instance, the degradation of di-n-octyl sulfide (a shorter chain analog) has been observed to produce octylthio- and octylsulfonyl-alkanoic acids through terminal oxidation and beta-oxidation reactions battelle.org. This suggests that the sulfide linkage in this compound could also be targeted by microbial enzymatic processes.

The biodegradability of a substance can be influenced by various environmental factors, including the presence or absence of oxygen (aerobic vs. anaerobic conditions), temperature, pH, and the diversity of the microbial community organic-chemistry.org. While specific biodegradation rates for this compound are not widely available, the documented ability of microorganisms to degrade similar long-chain aliphatic sulfides and alkanes suggests that biodegradation is a potential, and likely significant, pathway for its environmental transformation.

Q & A

Basic Research Questions

Q. What methodologies optimize the extraction of octadecyl sulfide derivatives from aqueous matrices?

  • Methodological Answer : Utilize reversed-phase solid-phase extraction (SPE) with C18 columns (octadecyl silane oxide), which exhibit high adsorption capacity due to their elongated hydrocarbon chains. Acetonitrile is the most effective eluent, achieving up to 87.6% recovery efficiency for hydrophobic derivatives like acetaldehyde-DNPH. Validate protocols using standardized techniques (e.g., NF-XP 70-210) and ensure minimal sample volumes due to the column’s high retention efficiency .

Q. How does the choice of bonded phase in HPLC columns influence the separation of this compound analogs?

  • Methodological Answer : Select columns based on analyte hydrophobicity and interaction mechanisms. For instance:

  • Octadecyl (C18) phases (e.g., Shim-pack GIS C18) excel in separating highly nonpolar compounds via hydrophobic interactions.
  • Phenyl or phenyl-hexyl phases enhance selectivity for aromatic or π-π interacting analytes.
  • C8 phases offer intermediate retention for moderately hydrophobic compounds.
    Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column temperature to balance resolution and run time .

Advanced Research Questions

Q. How can contradictory data on this compound’s extraction efficiency be systematically addressed?

  • Methodological Answer : Conduct controlled experiments to isolate variables such as:

  • Solvent purity : Trace impurities in acetonitrile may alter recovery rates.
  • Column aging : Degraded C18 columns exhibit reduced retention; monitor batch-to-batch consistency.
  • Sample pH : Ionic interactions between analytes and residual silanol groups can affect recovery.
    Use statistical tools (e.g., ANOVA) to quantify variability and validate findings through interlaboratory comparisons .

Q. What advanced techniques are critical for characterizing the phase behavior of this compound in crystalline or amorphous states?

  • Methodological Answer : Employ:

  • Differential Scanning Calorimetry (DSC) : To identify phase transitions (e.g., melting points, rotator phases).
  • X-ray Diffraction (XRD) : To resolve crystal structures (e.g., orthorhombic vs. triclinic phases).
  • Molecular Dynamics Simulations : To model chain propagation or interlayer polymerization mechanisms.
    Cross-reference experimental data with computational predictions to elucidate structure-property relationships .

Q. What safety protocols are essential when handling this compound in toxicological studies?

  • Methodological Answer : Prioritize:

  • Dermal/Inhalation Protection : Use fume hoods and nitrile gloves, as octadecyl analogs (e.g., Irganox 1076) show moderate dermal/inhalation toxicity.
  • Dose Limits : Adhere to exposure thresholds (e.g., ≤0.5% by weight in formulations) to mitigate hepatic or neurological risks.
  • Ecotoxicological Screening : Assess biodegradation pathways and bioaccumulation potential using OECD guidelines .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques
Extraction EfficiencySolvent polarity, column retention capacitySPE with C18 columns, acetonitrile elution
Chromatographic SeparationBonded phase selectivity, mobile phase pHHPLC (C18, phenyl phases), gradient elution
Phase Behavior AnalysisThermal transitions, crystal structureDSC, XRD, molecular dynamics
Toxicity ProfilingAcute/chronic exposure thresholdsOECD 423 (acute oral), EPA HPV protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.